molecular formula C22H19O2P B1594774 2(3H)-Furanone, 3-(triphenylphosphoranylidene)- CAS No. 34932-07-5

2(3H)-Furanone, 3-(triphenylphosphoranylidene)-

Cat. No.: B1594774
CAS No.: 34932-07-5
M. Wt: 346.4 g/mol
InChI Key: JUKRJGQYUNADDD-UHFFFAOYSA-N
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Description

2(3H)-Furanone, 3-(triphenylphosphoranylidene)- is a chemical compound known for its unique structure and reactivity It is a derivative of furanone, where the furanone ring is substituted with a triphenylphosphoranylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, 3-(triphenylphosphoranylidene)- typically involves the reaction of thiomaleic anhydride with triphenylphosphine. This reaction yields the desired compound, which can then undergo further reactions to produce various derivatives. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, 3-(triphenylphosphoranylidene)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the triphenylphosphoranylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

2(3H)-Furanone, 3-(triphenylphosphoranylidene)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, 3-(triphenylphosphoranylidene)- involves its reactivity with various nucleophiles and electrophiles. The triphenylphosphoranylidene group acts as a good leaving group, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    3-(Triphenylphosphoranylidene)dihydrofuran-2(3H)-one: This compound is structurally similar but has different reactivity and applications.

    Methyl (triphenylphosphoranylidene)acetate: Another similar compound with distinct chemical properties and uses.

Uniqueness

2(3H)-Furanone, 3-(triphenylphosphoranylidene)- is unique due to its specific substitution pattern and the presence of the triphenylphosphoranylidene group, which imparts unique reactivity and stability to the compound .

Properties

IUPAC Name

3-(triphenyl-λ5-phosphanylidene)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19O2P/c23-22-21(16-17-24-22)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKRJGQYUNADDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188488
Record name 2(3H)-Furanone, 3-(triphenylphosphoranylidene)-
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Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34932-07-5
Record name α-(Triphenylphosphoranylidene)-γ-butyrolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34932-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(3H)-Furanone, 3-(triphenylphosphoranylidene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034932075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Furanone, 3-(triphenylphosphoranylidene)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100769
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(3H)-Furanone, 3-(triphenylphosphoranylidene)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2(3H)-FURANONE, 3-(TRIPHENYLPHOSPHORANYLIDENE)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HYJ564RMV
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Synthesis routes and methods

Procedure details

2-Oxotetrahydrofuran-3-yltriphenylphosphonium bromide (1.717 g) was dissolved in water (20 mls) and the solution filtered through kieselguhr. The pH was adjusted to 7.5 with 5M sodium hydroxide. The greyish precipitate was filtered off, washed with 50% ether/acetone and dried, to give the title compound as an off white solid, (0.77 g, 55%), (Found; M+, 346.1124. C22H19O2P requires M, 346.1123); νmax (CH2Cl2) 1645, 1480(w), 1430(w), 1365(w) and 1315(w)cm-1 ; δH (CDCl3) 2.62 (2H, t, 7Hz), 4.27 (2H, t, J 7Hz) and 7.3-7.9 (15H, m).
Quantity
1.717 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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